![molecular formula C16H16O5 B14589817 6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid CAS No. 61440-97-9](/img/structure/B14589817.png)
6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of hydroxymethyl and dimethoxy groups attached to a biphenyl core, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the biphenyl core through a Suzuki coupling reaction. This is followed by the introduction of hydroxymethyl and dimethoxy groups via selective functional group transformations. The final step involves the oxidation of the hydroxymethyl group to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Formation of 6’-(Carboxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-3-carboxylic acid
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-4-carboxylic acid
- 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-5-carboxylic acid
Comparison: While these compounds share a similar biphenyl core and functional groups, the position of the carboxylic acid group can significantly influence their chemical reactivity and biological activity. The unique positioning of the carboxylic acid group in 6’-(Hydroxymethyl)-2’,3’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid provides distinct steric and electronic properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
61440-97-9 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
2-[6-(hydroxymethyl)-2,3-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-20-13-8-7-10(9-17)14(15(13)21-2)11-5-3-4-6-12(11)16(18)19/h3-8,17H,9H2,1-2H3,(H,18,19) |
Clé InChI |
ACKVHPWUBJHKSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CO)C2=CC=CC=C2C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


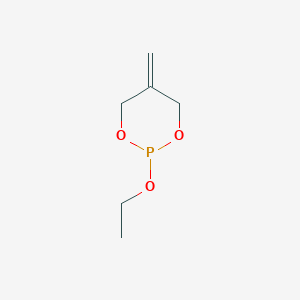
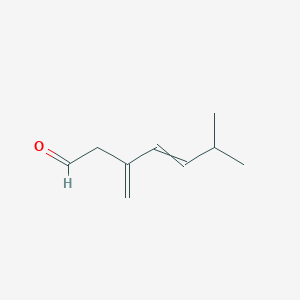
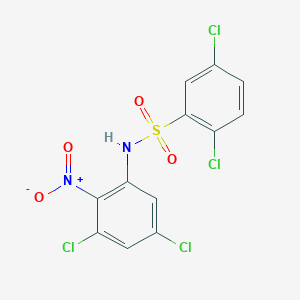
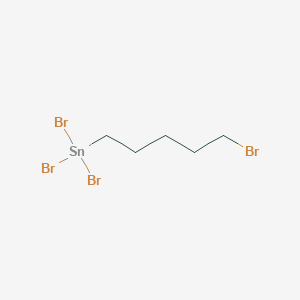

propanedioate](/img/structure/B14589763.png)
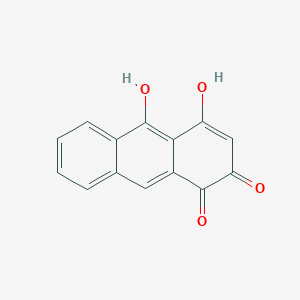
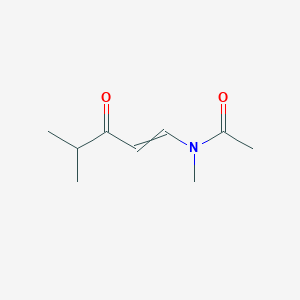
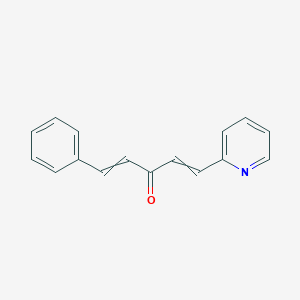
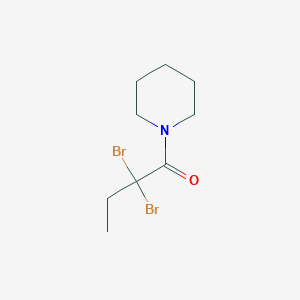
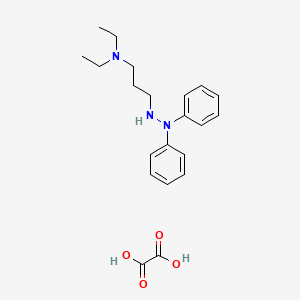
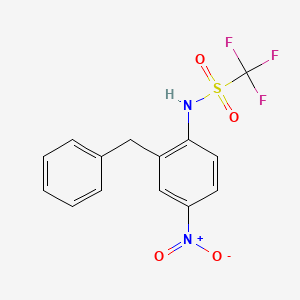
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
